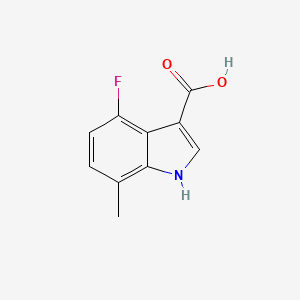

4-fluoro-7-methyl-1H-indole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-fluoro-7-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized using novel methods that have attracted the attention of the chemical community . For instance, a series of novel indole-3-carboxylic acid derivatives were synthesized as auxin receptor protein TIR1 antagonists .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H8FNO2 . The InChI code for this compound is 1S/C10H8FNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 193.18 . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications

Metabolic Studies and PET Imaging

Research on compounds related to 4-fluoro-7-methyl-1H-indole-3-carboxylic acid, such as fluorinated indole derivatives, highlights their significance in medical diagnostics and therapeutic monitoring. Fluorinated compounds, owing to their unique properties, are often utilized in Positron Emission Tomography (PET) imaging. A notable example is the development of radiotracers like Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC), which is an analog of leucine and has been explored for its utility in tumor imaging, particularly for the detection and monitoring of prostate cancer (Jani et al., 2009; Odewole et al., 2015). Such studies underscore the potential of fluorinated indole derivatives in enhancing the precision of cancer diagnostics and the evaluation of treatment efficacy through advanced imaging techniques.

Drug Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of related compounds, such as those involving fluorinated indoles, are critical areas of investigation, providing insights into the body's processing of these substances and their metabolites. For instance, the study of the metabolism and disposition of certain gamma-aminobutyric acid (GABA) receptor agonists has revealed the complexity of biotransformation pathways these compounds undergo, including oxidative deamination and hydroxylation (Shaffer et al., 2008). Understanding these metabolic pathways is essential for the development of new drugs and for predicting drug interactions and side effects.

Biochemical and Environmental Research

Fluorinated compounds, by extension, play a significant role in biochemical research and environmental studies. The examination of perfluorinated chemicals (PFCs) in human serum, for example, reflects concerns about the persistence and bioaccumulation of these substances, prompting studies on their human exposure and potential health impacts (Kuklenyik et al., 2004). Although not directly related to this compound, this research domain illustrates the broader environmental and health relevance of studying fluorinated organic compounds.

Future Directions

The future directions of “4-fluoro-7-methyl-1H-indole-3-carboxylic acid” and its derivatives could involve further exploration of their biological activity and potential applications in the treatment of various disorders . Additionally, the development of new synthesis methods could also be a focus of future research .

properties

IUPAC Name |

4-fluoro-7-methyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGAKRGZGMKCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2917087.png)

![3-[4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2917089.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2917090.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917094.png)

![1-(Cyclopropylmethyl)-2-[(4-phenylphenoxy)methyl]aziridine](/img/structure/B2917097.png)